molecular formula C11H21NO B4319005 4-allyl-1,2,5-trimethylpiperidin-4-ol

4-allyl-1,2,5-trimethylpiperidin-4-ol

Cat. No.: B4319005
M. Wt: 183.29 g/mol
InChI Key: HAYJMKCUHUHZDC-UHFFFAOYSA-N
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Description

4-allyl-1,2,5-trimethylpiperidin-4-ol is a chemical compound with the molecular formula C11H21NO. It belongs to the class of piperidine derivatives, which are known for their diverse biological activities and applications in various fields such as pharmaceuticals, agrochemicals, and materials science.

Mechanism of Action

Target of Action

Similar compounds have shown antimicrobial activity against a variety of microorganisms

Mode of Action

The exact mode of action of 4-allyl-1,2,5-trimethylpiperidin-4-ol is currently unknown due to the lack of specific studies on this compound. Other piperidin-4-ol derivatives have been studied for their potential treatment of hiv, suggesting that they may interact with the ccr5 receptor . This interaction could potentially inhibit the entry of HIV-1 into cells .

Biochemical Pathways

Given the potential antimicrobial activity of similar compounds , it’s possible that this compound may interfere with essential biochemical pathways in microbial cells, leading to their inhibition or death.

Result of Action

Based on the potential antimicrobial activity of similar compounds , it’s possible that this compound may lead to the inhibition or death of microbial cells.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-allyl-1,2,5-trimethylpiperidin-4-ol typically involves the alkylation of piperidine derivatives. One common method includes the reaction of 1,2,5-trimethylpiperidine with allyl bromide in the presence of a base such as potassium carbonate. The reaction is carried out in an organic solvent like acetonitrile at elevated temperatures to facilitate the formation of the desired product.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process would be optimized for higher yields and purity, often using continuous flow reactors and advanced purification techniques such as distillation and crystallization.

Chemical Reactions Analysis

Types of Reactions

4-allyl-1,2,5-trimethylpiperidin-4-ol can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding ketones or aldehydes using oxidizing agents like potassium permanganate or chromium trioxide.

    Reduction: Reduction reactions can convert the compound into its corresponding alcohols or amines using reducing agents such as lithium aluminum hydride or sodium borohydride.

    Substitution: The allyl group can participate in substitution reactions, where it can be replaced by other functional groups using reagents like halogens or nucleophiles.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in acidic or basic medium.

    Reduction: Lithium aluminum hydride in anhydrous ether.

    Substitution: Halogens (e.g., bromine) in the presence of a catalyst.

Major Products Formed

    Oxidation: Formation of ketones or aldehydes.

    Reduction: Formation of alcohols or amines.

    Substitution: Formation of halogenated derivatives or other substituted products.

Scientific Research Applications

4-allyl-1,2,5-trimethylpiperidin-4-ol has several applications in scientific research:

    Chemistry: Used as an intermediate in the synthesis of complex organic molecules and as a reagent in various chemical reactions.

    Biology: Studied for its potential biological activities, including antimicrobial and antifungal properties.

    Medicine: Investigated for its potential therapeutic effects, particularly in the development of new drugs targeting neurological disorders.

    Industry: Utilized in the production of specialty chemicals and materials with specific properties.

Comparison with Similar Compounds

Similar Compounds

    1,2,5-trimethylpiperidin-4-ol: Lacks the allyl group, which may result in different chemical and biological properties.

    4-allyl-1,2,5-trimethylpiperidine:

Uniqueness

4-allyl-1,2,5-trimethylpiperidin-4-ol is unique due to the presence of both the allyl and hydroxyl groups, which confer distinct chemical reactivity and biological activity

Properties

IUPAC Name

1,2,5-trimethyl-4-prop-2-enylpiperidin-4-ol
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H21NO/c1-5-6-11(13)7-10(3)12(4)8-9(11)2/h5,9-10,13H,1,6-8H2,2-4H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

HAYJMKCUHUHZDC-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1CC(C(CN1C)C)(CC=C)O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H21NO
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

183.29 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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